molecular formula C9H7ClN2O B12444566 N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine

N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B12444566
M. Wt: 194.62 g/mol
InChI Key: JRECRRMZQAVUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth .

Comparison with Similar Compounds

N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H7ClN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H

InChI Key

JRECRRMZQAVUEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C=NO

Origin of Product

United States

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